molecular formula C10H11N3 B14221858 Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- CAS No. 825614-26-4

Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-

Cat. No.: B14221858
CAS No.: 825614-26-4
M. Wt: 173.21 g/mol
InChI Key: VPTBCHDEQCYXCF-UHFFFAOYSA-N
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Description

Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 2-chloromethylpyridine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles in the presence of appropriate catalysts or bases.

Major Products Formed

Scientific Research Applications

Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-(1H-pyrazol-1-ylmethyl)-: Similar structure but lacks the methyl group on the pyrazole ring.

    Pyridine, 2-(1H-imidazol-1-ylmethyl)-: Contains an imidazole ring instead of a pyrazole ring.

    Pyridine, 2-(1H-triazol-1-ylmethyl)-: Features a triazole ring in place of the pyrazole ring.

Uniqueness

Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]- is unique due to the presence of the 3-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule compared to its analogs .

Properties

CAS No.

825614-26-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-[(3-methylpyrazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H11N3/c1-9-5-7-13(12-9)8-10-4-2-3-6-11-10/h2-7H,8H2,1H3

InChI Key

VPTBCHDEQCYXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=CC=CC=N2

Origin of Product

United States

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